molecular formula C18H23N5O7 B12096595 Adenosine, N,N-dimethyl-, 2',3',5'-triacetate CAS No. 31199-61-8

Adenosine, N,N-dimethyl-, 2',3',5'-triacetate

Cat. No.: B12096595
CAS No.: 31199-61-8
M. Wt: 421.4 g/mol
InChI Key: PUUYIHACDZYFLM-SCFUHWHPSA-N
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Description

Adenosine, N,N-dimethyl-, 2',3',5'-triacetate is a chemically modified nucleoside derivative in which the adenine base is substituted with N,N-dimethyl groups, and the ribose sugar is acetylated at the 2', 3', and 5' positions (Figure 1). This structural modification enhances lipophilicity, stability, and resistance to enzymatic degradation compared to unmodified adenosine . The compound is primarily utilized in biochemical research and as an intermediate in synthesizing nucleotide analogs for studying receptor interactions or enzyme kinetics.

Properties

CAS No.

31199-61-8

Molecular Formula

C18H23N5O7

Molecular Weight

421.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(dimethylamino)purin-9-yl]oxolan-2-yl]methyl acetate

InChI

InChI=1S/C18H23N5O7/c1-9(24)27-6-12-14(28-10(2)25)15(29-11(3)26)18(30-12)23-8-21-13-16(22(4)5)19-7-20-17(13)23/h7-8,12,14-15,18H,6H2,1-5H3/t12-,14-,15-,18-/m1/s1

InChI Key

PUUYIHACDZYFLM-SCFUHWHPSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN=C3N(C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3N(C)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Direct Acetylation Using Acetic Anhydride and Pyridine

A classical approach involves treating adenosine with acetic anhydride in pyridine. Source details a protocol where 1,2,3,5-tetra-O-acetyl-β-D-ribose is fused with methyl-1,2,4-triazole-3-carboxylate at 165°C in the presence of bis-p-nitrophenylphosphate (2.5 g per mole of substrate). This catalyst enhances reaction efficiency by mitigating side reactions, yielding 2',3',5'-tri-O-acetylated intermediates in >85% purity after crystallization from cold methanol.

Key Reaction Conditions :

  • Temperature: 165°C (fusion reaction)

  • Catalyst: Bis-p-nitrophenylphosphate (0.25 mol%)

  • Workup: Precipitation in methanol, followed by silica gel chromatography (dichloromethane:methanol, 20:1).

Protection-Deprotection Strategies for Enhanced Selectivity

To avoid acetyl migration (e.g., 2'→5' or 3'→5'), source employs a t-butyldimethylsilyl (TBDMS) group at the 5'-position. Adenosine is first silylated using TBDMS chloride in pyridine, followed by acetylation of the 2' and 3' hydroxyls with acetic anhydride. The TBDMS group is subsequently removed using acetic acid/THF/water (40°C, 48 hours), yielding 2',3'-di-O-acetyladenosine. Final 5'-acetylation is achieved with acetic anhydride and DMAP, minimizing migration.

Critical Consideration :

  • Acetyl migration is suppressed to <5% when using acetic acid as the reaction medium during TBDMS removal.

N,N-Dimethylation of the Adenine Base

Functionalization of the adenine’s exocyclic amine at position 6 requires careful optimization to avoid over-alkylation or decomposition.

Nucleophilic Substitution with Trimethylamine

Source demonstrates that 2-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)adenine reacts with trimethylamine in acetonitrile at 80°C for 24 hours, replacing the chloro group with a dimethylamino moiety. The reaction proceeds via an SN2 mechanism, yielding N,N-dimethyladenosine triacetate in 88% yield after column purification.

Optimized Parameters :

  • Solvent: Anhydrous acetonitrile (distilled from P₅O₁₀)

  • Temperature: 80°C (sealed vessel)

  • Purification: Silica gel chromatography (chloroform:acetone, 9:1).

Integrated Synthetic Routes

Sequential Acetylation-Dimethylation Protocol

A representative synthesis from source follows:

  • Ribose Protection : Adenosine (50 g) is silylated with TBDMS chloride (1.2 eq) in pyridine (0°C, 48 hours).

  • Acetylation : The 2' and 3' hydroxyls are acetylated using acetic anhydride (1.5 eq) and DMAP (0.1 eq) in dichloromethane (25°C, 12 hours).

  • TBDMS Removal : The intermediate is treated with acetic acid/THF/water (4:2:1) at 40°C for 48 hours.

  • 5'-Acetylation : The free 5'-OH is acetylated under standard conditions.

  • Dimethylation : The 6-chloro intermediate reacts with trimethylamine in acetonitrile (80°C, 24 hours).

Overall Yield : 43% after recrystallization from acetone.

One-Pot Acetylation-Dimethylation

Source reports a streamlined approach where 2-aminoadenosine is simultaneously acetylated and dimethylated using acetic anhydride and dimethylamine hydrochloride in DMF. However, this method yields <30% due to competing side reactions.

Industrial-Scale Production Insights

Large-Batch Acetylation

Industrial protocols (source) scale the fusion reaction to 10 kg batches:

  • Reagents : Adenosine (10.5 kg), acetic anhydride (25 L), pyridine (50 L)

  • Catalyst : Bis-p-nitrophenylphosphate (250 g)

  • Workup : Continuous centrifugation and solvent recycling reduce costs.

Continuous-Flow Dimethylation

Pilot-scale reactors (source) utilize pressurized flow systems to enhance trimethylamine diffusion, achieving 90% conversion in 8 hours versus 24 hours in batch processes.

Analytical and Purification Techniques

Chromatographic Methods

  • HPLC : C18 column (acetonitrile:water, 70:30) resolves acetylated isomers (RT: 12.3 min for 2',3',5'-triacetate).

  • TLC : Silica GF₂₅₄ (ethyl acetate:hexane, 1:1) visualizes spots under UV (Rf = 0.45).

Crystallization Optimization

Recrystallization from acetone/water (4:1) yields needle-like crystals with >99% purity (mp 171–173°C).

Challenges and Mitigation Strategies

ChallengeSolutionSource
Acetyl migrationUse TBDMS protection at 5'-OH
Low dimethylation yieldAnhydrous conditions, excess Me₃N
Byproduct formationSilica gel chromatography

Chemical Reactions Analysis

Types of Reactions

Adenosine, N,N-dimethyl-, 2’,3’,5’-triacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the acetyl groups or the adenine base.

    Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adenosine derivatives.

Scientific Research Applications

Medicinal Chemistry

Adenosine, N,N-dimethyl-, 2',3',5'-triacetate serves as a precursor for synthesizing various nucleoside analogs that have potential therapeutic applications. Research has indicated that derivatives of adenosine can act as agonists for adenosine receptors, particularly the A1 receptor, which is implicated in pain modulation and neuroprotection.

Case Study : A series of novel A1 receptor agonists structurally related to adenosine have been developed, showing significant antinociceptive effects in preclinical models . These compounds demonstrated a high affinity for the A1 receptor while minimizing cardiovascular side effects, making them candidates for pain management therapies.

Biochemical Research

The compound is used in studies investigating its interaction with various enzymes involved in nucleotide metabolism. It has been shown to modulate receptor activity, influencing physiological processes such as neurotransmission and vascular tone.

Research Findings : Interaction studies highlight that 2',3',5'-tri-O-acetyladenosine can enhance the activity of ecto-nucleotide triphosphate diphosphohydrolase (NTPDase), an enzyme involved in purinergic signaling pathways . This modulation can affect cellular signaling cascades critical for numerous biological functions.

Synthetic Chemistry

As a building block in synthetic chemistry, adenosine derivatives are utilized to create more complex molecules. Its acetylation pattern allows for selective reactions that lead to the formation of various functionalized nucleosides.

Synthesis Example : The synthesis of benzoyl adenine analogs from triacetate derivatives has been reported, showcasing its utility in developing antiviral and antitumor agents . The triacetate form facilitates easier manipulation during synthetic procedures due to its enhanced solubility and reactivity.

Mechanism of Action

The mechanism of action of adenosine, N,N-dimethyl-, 2’,3’,5’-triacetate involves its interaction with specific molecular targets and pathways. The acetyl and methyl groups influence its binding affinity and activity. The compound can modulate various biochemical pathways, including those involved in cellular signaling and metabolism. Its effects are mediated through interactions with enzymes and receptors that recognize adenosine derivatives .

Comparison with Similar Compounds

Structural Comparison

Structurally analogous compounds include acetylated nucleosides with variations in the base (e.g., uracil, guanine) or additional substituents on the base/sugar. Key examples:

Compound Name Molecular Formula Substituents (Base) Substituents (Sugar) Key Structural Features
Adenosine, N,N-dimethyl-, 2',3',5'-triacetate C₁₆H₂₁N₅O₈ N,N-dimethyl adenine 2',3',5'-triacetate Enhanced lipophilicity from dimethyl groups
Uridine 2',3',5'-triacetate C₁₅H₁₈N₂O₉ Uracil 2',3',5'-triacetate Prodrug for uridine; lacks methyl groups
Guanosine 2',3',5'-triacetate C₁₆H₁₉N₅O₈ Guanine 2',3',5'-triacetate Crystalline structure; used in RNA synthesis
6-Chloro adenosine 2',3',5'-triacetate C₁₅H₁₈ClN₅O₈ 6-Chloro adenine 2',3',5'-triacetate Electrophilic chloro group alters reactivity
5-O-Cinnamoyltaxacin I triacetate C₃₄H₃₅NO₁₀ Taxane diterpene 3',5'-triacetate Complex diterpene scaffold with acetyl groups

Key Differences :

  • Base Modifications: The N,N-dimethyl group in the target compound increases steric hindrance and lipophilicity compared to uridine or guanosine triacetates . Chloro or thio substitutions (e.g., 6-thioinosine triacetate, ) alter electronic properties and reactivity .
  • Sugar Modifications: Triacetate groups protect against nucleases, enhancing metabolic stability. Deoxyribose analogs (e.g., 2'-deoxyadenosine derivatives in ) exhibit altered sugar puckering and DNA/RNA polymerase compatibility .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight Solubility Stability Melting Point
This compound 427.37 Low (organic solvents) Stable to hydrolysis Not reported
Uridine triacetate 370.31 Moderate (DMSO) Hydrolyzes in vivo to uridine 213°C ()
Guanosine triacetate 409.36 Low (CHCl₃) Crystalline; heat-resistant 213°C ()
6-Thioinosine triacetate 406.36 Insoluble in water Sensitive to light Not reported

Key Findings :

  • Lipophilicity : The N,N-dimethyl group in the target compound increases logP compared to uridine triacetate, favoring membrane permeability .
  • Stability : Triacetate groups confer resistance to phosphatases and nucleases, as seen in uridine triacetate’s use as an oral prodrug .
  • Thermal Stability: Guanosine triacetate’s high melting point (213°C) reflects strong crystalline packing, similar to cellulose triacetate’s heat resistance ().

Key Insights :

  • Medical Use : Uridine triacetate is FDA-approved for 5-FU overdose, leveraging its rapid hydrolysis to uridine, which displaces toxic metabolites .
  • Research Tools: The target compound’s dimethyl groups block adenosine deaminase activity, making it a stable analog for receptor-binding assays .
  • Therapeutic Potential: 5-Azacytidine triacetate () and 6-thioinosine triacetate () show promise in oncology via epigenetic modulation and RNA disruption, respectively.

Biological Activity

Adenosine, N,N-dimethyl-, 2',3',5'-triacetate, commonly referred to as 2',3',5'-tri-O-acetyladenosine, is a modified form of adenosine that has garnered interest due to its enhanced biological activity and solubility compared to unmodified adenosine. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C_{15}H_{19}N_5O_6
  • Molecular Weight : Approximately 393.35 g/mol
  • Melting Point : 168-170°C
  • Density : 1.6 g/cm³
  • Solubility : Soluble in organic solvents; stability is maintained at low temperatures.

The unique acetylation pattern enhances the compound's solubility and stability, making it a valuable candidate for various biological applications.

2',3',5'-tri-O-acetyladenosine exhibits significant interactions with adenosine receptors (A1, A2A, A2B, A3). These receptors are involved in numerous physiological processes including neurotransmission and vascular tone regulation. The binding affinity of this compound to these receptors allows it to modulate various cellular responses:

  • Neurotransmission : By influencing adenosine receptor activity, it can affect neurotransmitter release and neuronal excitability.
  • Vascular Regulation : It plays a role in modulating vascular tone, potentially impacting blood flow and pressure.

Moreover, the compound interacts with enzymes involved in nucleotide metabolism, which may enhance its therapeutic potential in treating conditions related to energy metabolism .

Antitumor Activity

Research indicates that 2',3',5'-tri-O-acetyladenosine may possess antitumor properties. Its ability to inhibit cancer cell growth has been observed in several studies. For instance:

  • In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines by activating specific signaling pathways associated with cell death .

Immunomodulatory Effects

The compound also exhibits immunomodulatory effects by influencing the levels of extracellular ATP and other purinergic molecules. This modulation can lead to varied inflammatory responses depending on the cellular context. For example:

  • High levels of extracellular ATP can activate nucleoside triphosphate diphosphohydrolase (NTPDase) and other ectonucleotidases, altering immune cell function .

Comparative Analysis with Related Compounds

To further understand the biological activity of 2',3',5'-tri-O-acetyladenosine, a comparison with structurally similar compounds is beneficial. The following table summarizes key characteristics:

Compound NameMolecular FormulaBiological Activity
2',3',5'-Tri-O-acetylinosineC_{15}H_{19}N_5O_6Inhibits cancer cell growth; used in peptide synthesis
N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosineVariesPotential for targeted therapies
5'-Acetyl-2',3'-isopropylidene AdenosineVariesModifies sugar moiety for enhanced stability

This comparison highlights the unique features of 2',3',5'-tri-O-acetyladenosine that contribute to its enhanced biological activity.

Case Study 1: Cancer Cell Apoptosis

In a study involving human leukemia cells, treatment with 2',3',5'-tri-O-acetyladenosine resulted in significant apoptosis induction. The mechanism was linked to increased oxidative stress and activation of mitochondrial pathways leading to cell death. The IC50 values observed were within the low micromolar range, indicating potent activity against these cells .

Case Study 2: Vascular Tone Regulation

Another investigation focused on the effects of this compound on vascular smooth muscle cells. Results demonstrated that it could effectively modulate vascular tone through adenosine receptor pathways, suggesting potential applications in cardiovascular therapies .

Q & A

Basic Research Question: What are the validated synthetic routes and characterization methods for Adenosine, N,N-dimethyl-, 2',3',5'-triacetate?

Methodological Answer:
The synthesis typically involves selective acetylation of adenosine derivatives. A common approach includes:

  • Step 1 : Protect the hydroxyl groups on the ribose moiety (2', 3', and 5' positions) using acetic anhydride in the presence of a catalyst (e.g., pyridine) .
  • Step 2 : Introduce the N,N-dimethyl group to the adenine base via reductive alkylation or nucleophilic substitution, ensuring regioselectivity at the exocyclic amine.
  • Characterization : Use NMR spectroscopy (¹H and ¹³C) to confirm acetylation and dimethylation. For purity assessment, HPLC-MS with a C18 column and acetonitrile/water gradient is recommended. Derivatization to pentafluoro triacetate (PFTA) analogs, followed by GC-MS (e.g., monitoring m/z 435 and 437 for isotopic labeling), enhances sensitivity for trace analysis .

Advanced Research Question: How can researchers resolve contradictions in reported metabolic stability data for this compound?

Methodological Answer:
Discrepancies may arise from differences in experimental models (e.g., in vitro vs. in vivo) or enzymatic activity variations. To address this:

  • Comparative Studies : Perform parallel assays using liver microsomes from multiple species (rat, human) and correlate with CYP450 isoform-specific inhibitors to identify metabolic pathways.
  • Stability Profiling : Use LC-HRMS to track degradation products under simulated physiological conditions (pH 7.4, 37°C). For example, uridine triacetate (a structurally related prodrug) showed pH-dependent hydrolysis in gastrointestinal models, which could inform similar studies .
  • Computational Modeling : Apply molecular docking to predict interactions with esterases or hydrolases, leveraging tools like AutoDock Vina to identify vulnerable acetyl groups .

Basic Research Question: What analytical techniques are optimal for quantifying impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD : Use a reversed-phase column (e.g., Agilent Zorbax SB-C18) with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor at 260 nm for adenosine derivatives.
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for specific transitions (e.g., parent ion → fragment ions) to detect trace dimethylamine byproducts.
  • Residual Solvent Analysis : Follow USP <467> guidelines using headspace GC-MS to quantify residual acetic anhydride or pyridine .

Advanced Research Question: How does the compound interact with nucleotide-binding enzymes, and how can this be mechanistically studied?

Methodological Answer:

  • Kinetic Assays : Measure inhibition constants (Ki) using enzymatic reactions (e.g., adenylate kinase or NAD+ synthase). Compare with unmodified adenosine triacetate to assess dimethylation’s impact.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to proteins like S-adenosylhomocysteine hydrolase. For example, triacetylated NAD+ precursors showed altered binding affinities due to acetyl group steric effects .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., methyltransferases) to resolve structural interactions. Uridine triacetate’s crystal structure with uridine phosphorylase could serve as a template .

Basic Research Question: What is the role of the N,N-dimethyl group in enhancing cellular uptake?

Methodological Answer:

  • Lipophilicity Assessment : Calculate logP values (e.g., using ChemDraw) to compare dimethylated vs. non-dimethylated analogs. Increased lipophilicity often enhances membrane permeability.
  • Caco-2 Cell Assays : Measure apical-to-basolateral transport in vitro. The dimethyl group may reduce hydrogen bonding with efflux transporters (e.g., P-gp), as seen in prodrug studies .
  • Confocal Microscopy : Tag the compound with a fluorescent probe (e.g., BODIPY) to visualize subcellular localization in real time .

Advanced Research Question: How can researchers address conflicting reports on the compound’s cytotoxicity in cancer vs. normal cell lines?

Methodological Answer:

  • Dose-Response Profiling : Use a panel of cancer (e.g., HeLa, MCF-7) and normal (e.g., HEK293) cells. Calculate IC50 values via MTT assays. Triacetate derivatives often exhibit cell-type-specific metabolism; e.g., uridine triacetate is protective in normal cells but not in 5-FU-resistant cancers .
  • Metabolomic Profiling : Apply untargeted LC-MS to identify differential metabolite accumulation (e.g., acetyl-CoA, SAM) linked to cytotoxicity.
  • Gene Expression Analysis : Perform RNA-seq on treated cells to uncover pathways like apoptosis (e.g., BAX/BCL-2 ratio) or nucleotide salvage (e.g., NT5C2 upregulation) .

Basic Research Question: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Accelerated Stability Testing : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months. Monitor degradation via HPLC every 30 days.
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to prevent hydrolysis. Reconstitution studies should confirm retained activity.
  • Moisture Control : Use desiccants (silica gel) in sealed vials. Triacetates are prone to hygroscopic degradation, as noted in cellulose triacetate studies .

Advanced Research Question: How can the compound’s pharmacokinetics be optimized for in vivo delivery?

Methodological Answer:

  • Prodrug Engineering : Attach cleavable linkers (e.g., esterase-sensitive groups) to enhance bioavailability. For example, NAR triacetate’s acetyl groups improve intestinal absorption .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to prolong half-life. Characterize encapsulation efficiency via dialysis and release kinetics in simulated body fluid.
  • In Vivo Imaging : Radiolabel the compound with ¹¹C or ¹⁸F for PET imaging to track biodistribution in rodent models .

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